Cas no 2624129-72-0 (1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamine)

1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamine 化学的及び物理的性質
名前と識別子
-
- 1-(6-chloro-3-fluoro-5-methylpyridin-2-yl)methanamine
- EN300-27745919
- 2624129-72-0
- 1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamine
-
- MDL: MFCD33550794
- インチ: 1S/C7H8ClFN2/c1-4-2-5(9)6(3-10)11-7(4)8/h2H,3,10H2,1H3
- InChIKey: IBIDWJXYQFVTDV-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C)C=C(C(CN)=N1)F
計算された属性
- せいみつぶんしりょう: 174.0360041g/mol
- どういたいしつりょう: 174.0360041g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 134
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 38.9Ų
1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27745919-2.5g |
1-(6-chloro-3-fluoro-5-methylpyridin-2-yl)methanamine |
2624129-72-0 | 95.0% | 2.5g |
$2155.0 | 2025-03-19 | |
Enamine | EN300-27745919-0.25g |
1-(6-chloro-3-fluoro-5-methylpyridin-2-yl)methanamine |
2624129-72-0 | 95.0% | 0.25g |
$1012.0 | 2025-03-19 | |
Enamine | EN300-27745919-10.0g |
1-(6-chloro-3-fluoro-5-methylpyridin-2-yl)methanamine |
2624129-72-0 | 95.0% | 10.0g |
$4729.0 | 2025-03-19 | |
Enamine | EN300-27745919-0.05g |
1-(6-chloro-3-fluoro-5-methylpyridin-2-yl)methanamine |
2624129-72-0 | 95.0% | 0.05g |
$924.0 | 2025-03-19 | |
Enamine | EN300-27745919-0.1g |
1-(6-chloro-3-fluoro-5-methylpyridin-2-yl)methanamine |
2624129-72-0 | 95.0% | 0.1g |
$968.0 | 2025-03-19 | |
Enamine | EN300-27745919-1.0g |
1-(6-chloro-3-fluoro-5-methylpyridin-2-yl)methanamine |
2624129-72-0 | 95.0% | 1.0g |
$1100.0 | 2025-03-19 | |
Enamine | EN300-27745919-5g |
1-(6-chloro-3-fluoro-5-methylpyridin-2-yl)methanamine |
2624129-72-0 | 5g |
$3189.0 | 2023-08-31 | ||
Enamine | EN300-27745919-5.0g |
1-(6-chloro-3-fluoro-5-methylpyridin-2-yl)methanamine |
2624129-72-0 | 95.0% | 5.0g |
$3189.0 | 2025-03-19 | |
Enamine | EN300-27745919-0.5g |
1-(6-chloro-3-fluoro-5-methylpyridin-2-yl)methanamine |
2624129-72-0 | 95.0% | 0.5g |
$1056.0 | 2025-03-19 | |
Enamine | EN300-27745919-1g |
1-(6-chloro-3-fluoro-5-methylpyridin-2-yl)methanamine |
2624129-72-0 | 1g |
$1100.0 | 2023-08-31 |
1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamine 関連文献
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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3. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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6. Book reviews
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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9. Back matter
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamineに関する追加情報
Introduction to 1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamine (CAS No: 2624129-72-0)
1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamine, with the chemical formula C9H10ClF2N2, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of multiple heteroatoms, including nitrogen and fluorine, makes it a promising candidate for various biochemical interactions. The CAS number 2624129-72-0 provides a unique identifier for this molecule, facilitating its recognition and study in scientific literature and industrial applications.
The core structure of 1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamine consists of a pyridine ring substituted with chloro, fluoro, and methyl groups, which are strategically positioned to enhance its reactivity and binding affinity. This arrangement allows the compound to interact with biological targets in a highly specific manner, making it valuable for designing novel therapeutic agents. The fluoro substituent, in particular, is known for its ability to modulate metabolic stability and binding interactions, which are critical factors in drug design.
In recent years, there has been a growing interest in fluorinated pyridines as key motifs in medicinal chemistry. These compounds have shown promise in various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. The 6-Chloro-3-fluoro-5-methylpyridin-2-yl moiety in 1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamine is particularly noteworthy due to its ability to engage with biological receptors and enzymes. This has led to several preclinical studies exploring its potential as a lead compound for drug discovery.
One of the most compelling aspects of this compound is its versatility in chemical modifications. The presence of an amine group at the C2 position provides a handle for further functionalization, allowing chemists to tailor its properties for specific applications. This flexibility has been exploited in the synthesis of various derivatives that exhibit enhanced pharmacological activity. For instance, modifications at the chloro and fluoro positions have been shown to significantly influence the compound's bioavailability and target specificity.
The pharmaceutical industry has been particularly interested in fluorinated pyridines due to their ability to improve drug-like properties such as lipophilicity, solubility, and metabolic stability. 1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamine exemplifies these benefits, making it a valuable building block for the development of new drugs. Several research groups have reported on the synthesis and characterization of this compound, highlighting its potential as an intermediate in multi-step organic reactions.
Recent advancements in computational chemistry have further enhanced our understanding of how 1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamine interacts with biological targets. Molecular docking studies have revealed that this compound can bind effectively to various enzymes and receptors, suggesting its utility in treating a range of diseases. These computational insights have guided experimental efforts, leading to the identification of potent analogs with improved pharmacological profiles.
The synthesis of 1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamine involves several key steps that highlight the ingenuity of modern organic chemistry. The process typically begins with the preparation of a halogenated pyridine precursor, which is then functionalized using nucleophilic substitution reactions. The introduction of fluorine atoms requires careful control of reaction conditions to ensure high yield and purity. Advances in green chemistry principles have also been applied to develop more sustainable synthetic routes for this compound.
In conclusion, 1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamine represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications make it a valuable asset in the search for new therapeutic agents. As research continues to uncover new insights into its properties and reactivity, this compound is poised to play an increasingly important role in drug development efforts worldwide.
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